molecular formula C14H12O3 B6334590 2-Formyl-5-(4-methoxyphenyl)phenol CAS No. 1014625-93-4

2-Formyl-5-(4-methoxyphenyl)phenol

Cat. No.: B6334590
CAS No.: 1014625-93-4
M. Wt: 228.24 g/mol
InChI Key: SGXOELUJXLGAAH-UHFFFAOYSA-N
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Description

2-Formyl-5-(4-methoxyphenyl)phenol is an aromatic compound with a complex structure that includes both aldehyde and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another method involves the use of Friedel-Crafts acylation followed by a conversion from the acyl group to an aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as palladium catalysts in Suzuki–Miyaura coupling, is common in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-Formyl-5-(4-methoxyphenyl)benzoic acid.

    Reduction: 2-Hydroxymethyl-5-(4-methoxyphenyl)phenol.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(4-methoxyphenyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-5-(4-methoxyphenyl)phenol is unique due to its specific substitution pattern and the presence of both aldehyde and phenol functional groups

Properties

IUPAC Name

2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXOELUJXLGAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647401
Record name 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014625-93-4
Record name 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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